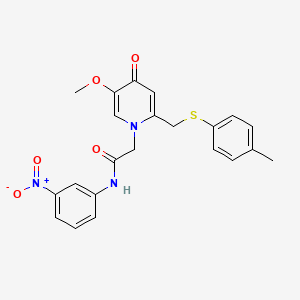
2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21F3N2O3S, with a molecular weight of 462.5 g/mol . The IUPAC name reflects its intricate structure, which includes a pyridine ring, methoxy group, and a nitrophenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H21F3N2O3S |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| InChI Key | KKPDORMQGJQHPR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydropyridine Ring : Achieved via Hantzsch pyridine synthesis.
- Methoxy Group Introduction : Methylation of a hydroxyl group using methyl iodide.
- Sulfanyl Group Attachment : Nucleophilic substitution where a thiol reacts with a suitable leaving group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction may modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties:
- Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.02 |
| MDA-MB-231 | 15.24 |
In comparison, etoposide showed higher IC50 values (>50 µM), indicating that the novel compound is more effective in reducing cell viability in these cancer lines .
Apoptotic Mechanisms
Flow cytometry analysis revealed that treatment with the compound induced apoptosis in cancer cells by disrupting mitochondrial membrane potential (ΔΨm). After 24 hours of treatment:
- MCF-7 Cells : 25.5% of cells exhibited decreased ΔΨm.
- MDA-MB-231 Cells : 36.3% of cells exhibited similar effects.
This suggests that the compound triggers intrinsic apoptotic pathways, leading to cell death .
Study on Antiproliferative Effects
A detailed study assessed the antiproliferative effects of the compound on human breast cancer cell lines:
- Experimental Setup : Cells were treated with varying concentrations (1 µM and 5 µM) of the compound.
- Findings : Significant inhibition of DNA synthesis was observed, measured through 3H-thymidine incorporation assays.
属性
IUPAC Name |
2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15-6-8-19(9-7-15)31-14-18-11-20(26)21(30-2)12-24(18)13-22(27)23-16-4-3-5-17(10-16)25(28)29/h3-12H,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMJKBORSVXSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














